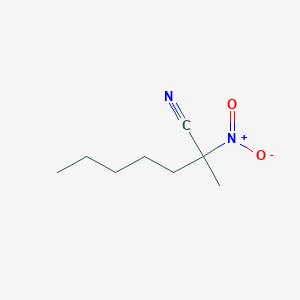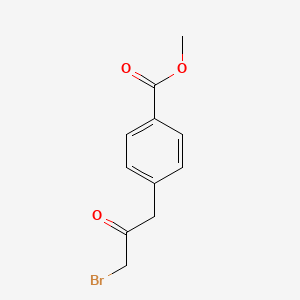
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is a complex organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents that can significantly alter their chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Addition of the Isopropylidene Group: This step may involve the reaction of the intermediate compound with isopropylidene chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or carboxylic acids.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in various substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin-2(3H)-one: The parent compound without the methoxy and isopropylidene groups.
6,8-Dimethoxy-1,4-benzodioxin-2(3H)-one: Lacking the isopropylidene group.
3-(1-Methylethylidene)-1,4-benzodioxin-2(3H)-one: Lacking the methoxy groups.
Uniqueness
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is unique due to the combination of methoxy and isopropylidene groups, which can influence its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
80453-42-5 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
5,7-dimethoxy-2-propan-2-ylidene-1,4-benzodioxin-3-one |
InChI |
InChI=1S/C13H14O5/c1-7(2)11-13(14)18-12-9(16-4)5-8(15-3)6-10(12)17-11/h5-6H,1-4H3 |
InChI-Schlüssel |
RUSOQDVMBDLJIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=O)OC2=C(O1)C=C(C=C2OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


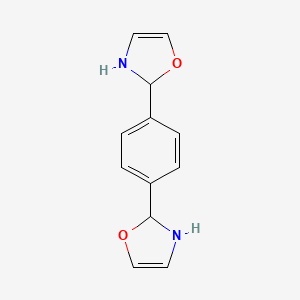
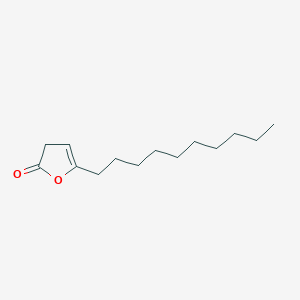
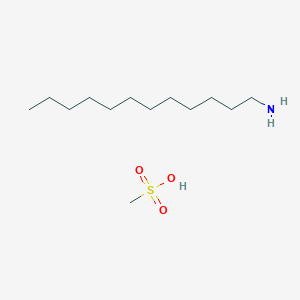
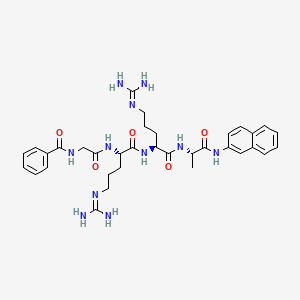
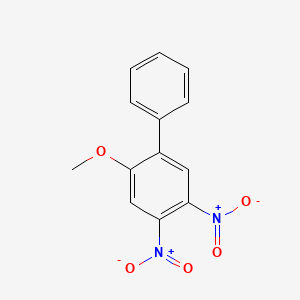
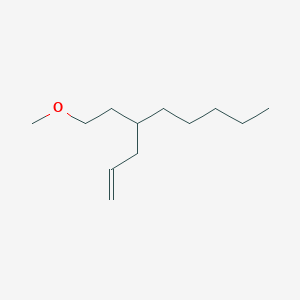
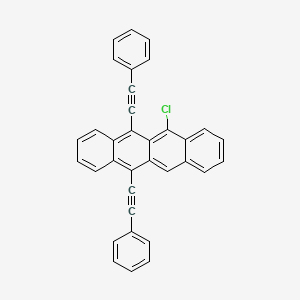
silane](/img/structure/B14429194.png)
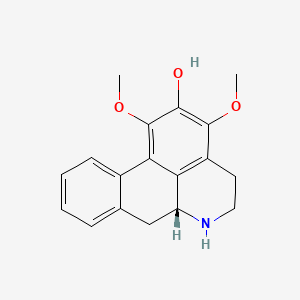
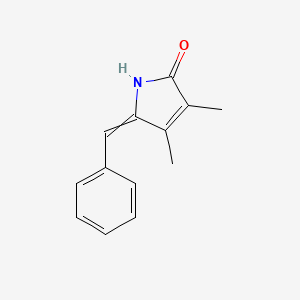
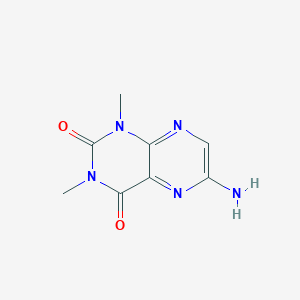
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
